An In-depth Technical Guide to the Chemical Properties of 4-(Dimethylamino)but-2-ynoic acid lithium salt
An In-depth Technical Guide to the Chemical Properties of 4-(Dimethylamino)but-2-ynoic acid lithium salt
Foreword: Unveiling a Versatile Synthetic Building Block
In the landscape of modern medicinal chemistry and synthetic organic chemistry, the demand for versatile, functionalized building blocks is insatiable. Propargylamines, a class of compounds characterized by an amino group attached to a propargyl moiety, have emerged as particularly valuable scaffolds. Their inherent reactivity and prevalence in biologically active molecules make them a focal point of intensive research. This guide delves into the chemical properties of a unique member of this family: 4-(Dimethylamino)but-2-ynoic acid and, more specifically, its lithium salt. While direct literature on the isolated lithium salt is sparse, this document synthesizes available data on the parent acid with the well-established principles of organolithium chemistry to provide a comprehensive technical overview for researchers, scientists, and drug development professionals. We will explore its synthesis, reactivity, and potential applications, offering field-proven insights into its utility as a potent synthetic intermediate.
Physicochemical and Spectroscopic Profile
Upon deprotonation with a strong organolithium base, such as n-butyllithium, it is anticipated that both the carboxylic acid proton and the acetylenic proton will be removed to form a dilithium salt, a dianionic species. This transformation would significantly alter its solubility profile, likely rendering it more soluble in ethereal solvents like tetrahydrofuran (THF), especially in the presence of coordinating agents.
| Property | 4-(Dimethylamino)but-2-ynoic acid | 4-(Dimethylamino)but-2-ynoic acid dilithium salt (Predicted) |
| Molecular Formula | C₆H₉NO₂ | C₆H₇Li₂NO₂ |
| Molecular Weight | 127.14 g/mol [2] | 139.02 g/mol |
| Physical Form | Solid | Likely a solid, often used in solution |
| CAS Number | 118764-05-9[2] | Not available |
| Melting Point | Data not available | Not applicable (used in situ) |
| Solubility | Soluble in aqueous acid/base | Soluble in ethereal solvents (e.g., THF) |
| Storage | 4°C, protect from light | Under inert atmosphere, low temperature |
Spectroscopic Characteristics (Parent Acid - Predicted)
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¹H NMR: The spectrum would be expected to show a singlet for the two methyl groups of the dimethylamino moiety, a singlet for the methylene protons adjacent to the nitrogen, and a broad singlet for the carboxylic acid proton. The acetylenic proton is typically not observed.
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¹³C NMR: The spectrum would feature distinct signals for the methyl carbons, the methylene carbon, the two sp-hybridized carbons of the alkyne, and the carbonyl carbon of the carboxylic acid.
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Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), a C≡C stretch (around 2100-2260 cm⁻¹), and a strong C=O stretch for the carbonyl group (around 1700-1725 cm⁻¹).
Synthesis of 4-(Dimethylamino)but-2-ynoic acid dilithium salt: A Self-Validating Protocol
The generation of the dilithium salt of 4-(dimethylamino)but-2-ynoic acid is a critical step in harnessing its synthetic potential. The following protocol is based on established methods for the formation of dianions from carboxylic acids and terminal alkynes.[3][4] The causality behind each step is explained to ensure both technical accuracy and a deep understanding of the process.
Experimental Protocol: In Situ Generation of the Dilithium Salt
Objective: To generate a solution of 4-(dimethylamino)but-2-ynoic acid dilithium salt for use as a nucleophile in subsequent reactions.
Materials:
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4-(Dimethylamino)but-2-ynoic acid
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n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
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Anhydrous tetrahydrofuran (THF)
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Anhydrous, inert atmosphere (Argon or Nitrogen)
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Schlenk line or glovebox
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Oven-dried glassware
Methodology:
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Glassware Preparation: All glassware must be rigorously dried in an oven at >120°C for several hours and assembled while hot under a stream of inert gas. This is critical as organolithium reagents are highly reactive with water.
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Reaction Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a thermometer, and an inert gas inlet.
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Reagent Addition:
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To the flask, add 4-(dimethylamino)but-2-ynoic acid (1.0 equivalent).
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Dissolve the acid in anhydrous THF under a positive pressure of inert gas.
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Cool the solution to -78°C using a dry ice/acetone bath. The low temperature is crucial to control the exothermic deprotonation and prevent side reactions.
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-
Deprotonation:
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Slowly add n-butyllithium (2.2 equivalents) dropwise via syringe to the stirred solution, ensuring the internal temperature does not rise significantly.
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The use of slightly more than two equivalents of n-BuLi ensures complete formation of the dianion. The first equivalent deprotonates the more acidic carboxylic acid, and the second deprotonates the terminal alkyne.
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-
Confirmation and Use:
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After the addition is complete, allow the reaction mixture to stir at -78°C for 30-60 minutes. The formation of the dilithium salt is typically rapid.
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The resulting solution of the dilithium salt is now ready for reaction with a suitable electrophile. It is used in situ without isolation.
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Caption: Workflow for the in situ synthesis of the dilithium salt.
Reactivity and Mechanistic Insights: The Dianion as a Potent Nucleophile
The dilithium salt of 4-(dimethylamino)but-2-ynoic acid is a powerful bifunctional reagent. The lithium acetylide moiety is a strong carbon-based nucleophile, while the lithium carboxylate is generally less reactive as a nucleophile but can influence the overall reactivity and solubility of the species. The primary site of nucleophilic attack is expected to be the acetylenic carbon.
The reactivity of this dianion is analogous to that of other lithium acetylides, which are known to readily participate in carbon-carbon bond-forming reactions.[5] These include nucleophilic additions to a wide range of electrophiles such as aldehydes, ketones, and epoxides.[5] The reaction with aldehydes and ketones, for instance, provides a direct route to propargyl alcohols, which are valuable synthetic intermediates.
Illustrative Reaction: Nucleophilic Addition to a Ketone
The reaction of the dilithium salt with a ketone, such as acetone, proceeds via a nucleophilic addition mechanism. The acetylide anion attacks the electrophilic carbonyl carbon of the ketone, forming a tetrahedral alkoxide intermediate. A subsequent aqueous workup protonates the alkoxide and the carboxylate to yield the final propargyl alcohol product.
Caption: Nucleophilic addition of the dilithium salt to a ketone.
Applications in Research and Drug Development
The structural motifs present in 4-(dimethylamino)but-2-ynoic acid and its derivatives are of significant interest to the pharmaceutical industry.
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Precursors for Kinase Inhibitors: The parent acid's but-2-enoic acid amide derivatives have been utilized in the synthesis of novel, irreversible epidermal growth factor receptor (EGFR) inhibitors.[6] These compounds have shown potential as positron emission tomography (PET) biomarkers for molecular imaging of EGFR-positive tumors.[6] The alkyne functionality of the title compound provides a handle for further synthetic transformations to access a variety of kinase inhibitor scaffolds.
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Building Blocks for Heterocyclic Synthesis: Propargylamines are versatile precursors for the synthesis of a wide array of nitrogen-containing heterocycles, which are prevalent in many approved drugs.
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Click Chemistry and Bioconjugation: The terminal alkyne functionality can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions, a powerful tool for bioconjugation and the synthesis of complex molecular architectures.
Safety and Handling of Organolithium Reagents
The synthesis and use of 4-(dimethylamino)but-2-ynoic acid lithium salt involves the handling of n-butyllithium, a pyrophoric organolithium reagent that can ignite spontaneously on contact with air or moisture. Strict adherence to safety protocols is mandatory.
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Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses or a face shield, and appropriate gloves (nitrile or neoprene).
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Inert Atmosphere: All manipulations must be carried out under an inert atmosphere of argon or nitrogen using a Schlenk line or in a glovebox.
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Anhydrous Conditions: Ensure all glassware and solvents are scrupulously dried to prevent violent reactions with the organolithium reagent.
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Quenching: Unused or excess organolithium reagents must be quenched carefully. A common method is the slow addition of the reagent to a solution of isopropanol in an inert solvent at low temperature.
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Spill Management: In case of a spill, do not use water. Use a Class D fire extinguisher or cover the spill with an inert absorbent material like sand or powdered limestone.
The parent compound, 4-(dimethylamino)but-2-ynoic acid, is classified as harmful if swallowed and causes skin and eye irritation. Appropriate PPE should be worn when handling the solid material.
Conclusion
4-(Dimethylamino)but-2-ynoic acid lithium salt, generated in situ as a dilithium species, represents a highly versatile and potent nucleophilic building block for organic synthesis. Its unique combination of a nucleophilic acetylide and a dimethylaminomethyl group makes it an attractive starting material for the synthesis of complex molecules, particularly in the realm of medicinal chemistry and drug discovery. A thorough understanding of its synthesis, which necessitates the use of stringent air- and moisture-free techniques, and its reactivity profile is key to unlocking its full synthetic potential. This guide provides the foundational knowledge for researchers to confidently and safely incorporate this valuable reagent into their synthetic strategies.
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